N-1,3-benzothiazol-2-yl-N'-(4-methoxyphenyl)urea
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Description
“N-1,3-benzothiazol-2-yl-N’-(4-methoxyphenyl)urea” is a chemical compound. It’s structurally similar to AR-A014418, which has been shown to have antihyperalgesic effects in mice with neuropathic pain . It may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-1,3-benzothiazol-2-yl-N’-(4-methoxyphenyl)urea”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. For instance, a structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied. For example, the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary. For instance, N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide, a benzothiazole derivative, is a pale yellow solid with a melting point of 240–242 °C .Future Directions
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, future research could focus on exploring these potential applications further.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-8-6-10(7-9-11)16-14(19)18-15-17-12-4-2-3-5-13(12)21-15/h2-9H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIIPEDQLRNFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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